

A Comprehensive Technical Review of 5-Fluoro-2-methoxypyrimidin-4(3H)-one

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Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyrimidin-4(3H)-one

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxypyrimidin-4(3H)-one, also known as 2-Methoxy-5-fluorouracil, is a fluorinated pyrimidine derivative. Its structural similarity to the endogenous nucleobase uracil and the widely used anticancer drug 5-Fluorouracil (5-FU) makes it a compound of significant interest in medicinal chemistry and drug discovery.^{[1][2][3]} While direct biological applications are not extensively documented, its primary role is as a crucial intermediate in the synthesis of more complex and biologically active molecules. This review provides a detailed overview of its chemical properties, synthesis, and applications as a synthetic precursor, with a focus on experimental methodologies and data.

Physicochemical and Structural Data

5-Fluoro-2-methoxypyrimidin-4(3H)-one is a solid compound at room temperature. Its core structure is a pyrimidine ring substituted with a fluorine atom, a methoxy group, and an oxo group.

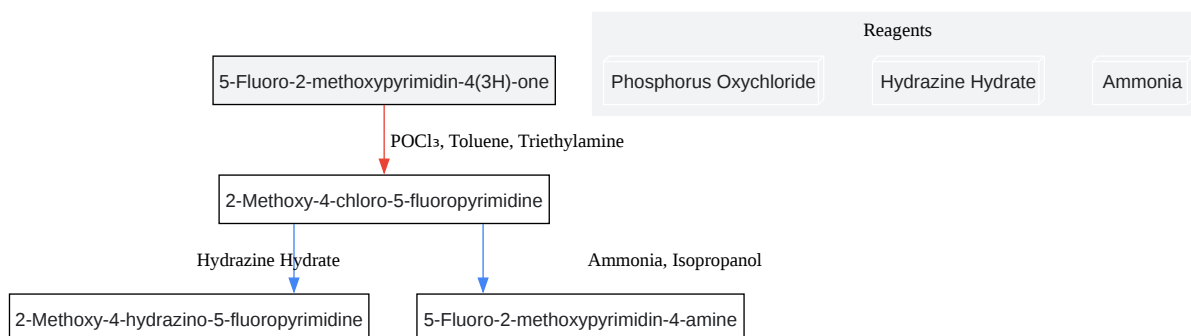
Property	Value	Source
IUPAC Name	5-fluoro-2-methoxy-1H-pyrimidin-6-one	PubChem[4]
Synonyms	5-Fluoro-2-methoxypyrimidin-4(3H)-one, 2-Methoxy-5-fluorouracil	PubChem[4]
CAS Number	1480-96-2	PubChem[4]
Molecular Formula	C ₅ H ₅ FN ₂ O ₂	PubChem[4]
Molecular Weight	144.10 g/mol	PubChem[4]
Appearance	Solid	Sigma-Aldrich
Melting Point	193 °C	ChemBK[5]
Boiling Point	278.9±43.0 °C (Predicted)	ChemBK[5]
Density	1.345±0.06 g/cm ³ (Predicted)	ChemBK[5]

Synthesis and Chemical Reactivity

While the synthesis of **5-Fluoro-2-methoxypyrimidin-4(3H)-one** is not detailed in the provided literature, its utility as a starting material in multi-step synthetic pathways is well-established. It serves as a key precursor for introducing the 5-fluoro-2-methoxypyrimidine scaffold into more complex molecules. A primary application is in the synthesis of substituted pyrimidines through chlorination followed by nucleophilic substitution.

Key Synthetic Transformations

A common synthetic route involves the chlorination of the 4-position, converting the pyrimidinone into a more reactive chloropyrimidine intermediate. This intermediate can then undergo reactions with various nucleophiles, such as amines or hydrazines, to yield diverse derivatives.



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Synthetic pathways starting from **5-Fluoro-2-methoxypyrimidin-4(3H)-one**.

Experimental Protocols

Protocol 1: Synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine

This procedure details the chlorination of **5-Fluoro-2-methoxypyrimidin-4(3H)-one**. The protocol is adapted from a patented method for preparing pyrimidine derivatives.[6]

Materials:

- **5-Fluoro-2-methoxypyrimidin-4(3H)-one** (2-methoxy-5-fluorouracil): 14.4g (0.1 mol)
- Toluene: 26g
- Triethylamine: 18.2g (0.18 mol)
- Phosphorus oxychloride (POCl₃): 30.6g (0.2 mol)
- 250mL reaction flask with thermometer and condenser

Procedure:

- To the 250mL reaction flask, add 14.4g of 2-methoxy-5-fluorouracil, 26g of toluene, and 18.2g of triethylamine.
- Heat the mixture to 55 ± 1 °C.
- Begin the dropwise addition of 30.6g of phosphorus oxychloride.
- During addition, control the reaction temperature between 105-110 °C.
- After the addition is complete, maintain the reaction at this temperature for 3 hours.
- Upon completion, the resulting product is 2-methoxy-4-chloro-5-fluoropyrimidine, which can be used in subsequent steps.[\[6\]](#)

Protocol 2: Synthesis of 2-methoxy-4-hydrazino-5-fluoropyrimidine

This protocol describes the hydrazinolysis of the chlorinated intermediate to produce a hydrazino-pyrimidine derivative.[\[6\]](#)

Materials:

- 2-methoxy-4-chloro-5-fluoropyrimidine (product from Protocol 1)
- Hydrazine hydrate

Procedure:

- The crude product from the chlorination reaction is reacted with hydrazine hydrate.
- The molar ratio of hydrazine hydrate to the starting chloropyrimidine is typically between 1:1 and 3:1.[\[6\]](#)
- The reaction is carried out at room temperature (0-40 °C) for a duration of 5 to 20 hours.
- The final product, 2-methoxy-4-hydrazino-5-fluoropyrimidine, is obtained after workup.[\[6\]](#)

Protocol 3: Synthesis of 5-fluoro-2-methoxy-4-pyrimidinamine

This procedure details the conversion of the chlorinated intermediate to an amino-pyrimidine, a common building block for more complex molecules.^[7]

Materials:

- 2-methoxy-4-chloro-5-fluoropyrimidine: 32.5g
- 10 wt% solution of ammonia in isopropanol: 170g

Procedure:

- Add 32.5g of 2-methoxy-4-chloro-5-fluoropyrimidine to 170g of a 10 wt% solution of ammonia in isopropanol.
- Heat the mixture to a temperature between 40-60 °C.
- Stir the reaction for 3 to 5 hours.
- After the reaction is complete, allow it to cool naturally to room temperature.
- Collect the solid product by filtration.
- Wash the solid with isopropanol and dry to yield 5-fluoro-2-methoxy-4-pyrimidinamine as a white solid. The reported yield is 95.0% with an HPLC purity of 99.0%.^[7]

Biological Activity and Pharmacokinetics

Direct studies on the biological activity and pharmacokinetic profile of **5-Fluoro-2-methoxypyrimidin-4(3H)-one** are limited in publicly available literature. However, the broader class of fluoropyrimidines, most notably 5-Fluorouracil (5-FU), is extensively studied.^{[1][2][3]}

Context from Related Compounds:

- Anticancer Activity: 5-FU and its prodrugs are cornerstones of chemotherapy for various cancers. Their mechanism involves the inhibition of thymidylate synthase and incorporation

into RNA and DNA, leading to cell death.[1][3] Pyrimidine derivatives synthesized from **5-Fluoro-2-methoxypyrimidin-4(3H)-one** are often explored for similar activities. For example, novel phosphoramidate prodrugs of 5-fluoro-2'-deoxyuridine have shown potent inhibition of L1210 mouse leukemia cells with IC₅₀ values in the nanomolar range.[8]

- Pharmacokinetics: The clinical pharmacology of 5-FU is marked by high interpatient variability, primarily due to differences in the activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in its catabolism.[2][9] This leads to a short plasma half-life (8-20 minutes) and erratic oral bioavailability.[2][3] It is plausible that **5-Fluoro-2-methoxypyrimidin-4(3H)-one** would be subject to similar metabolic pathways, though specific data is unavailable.

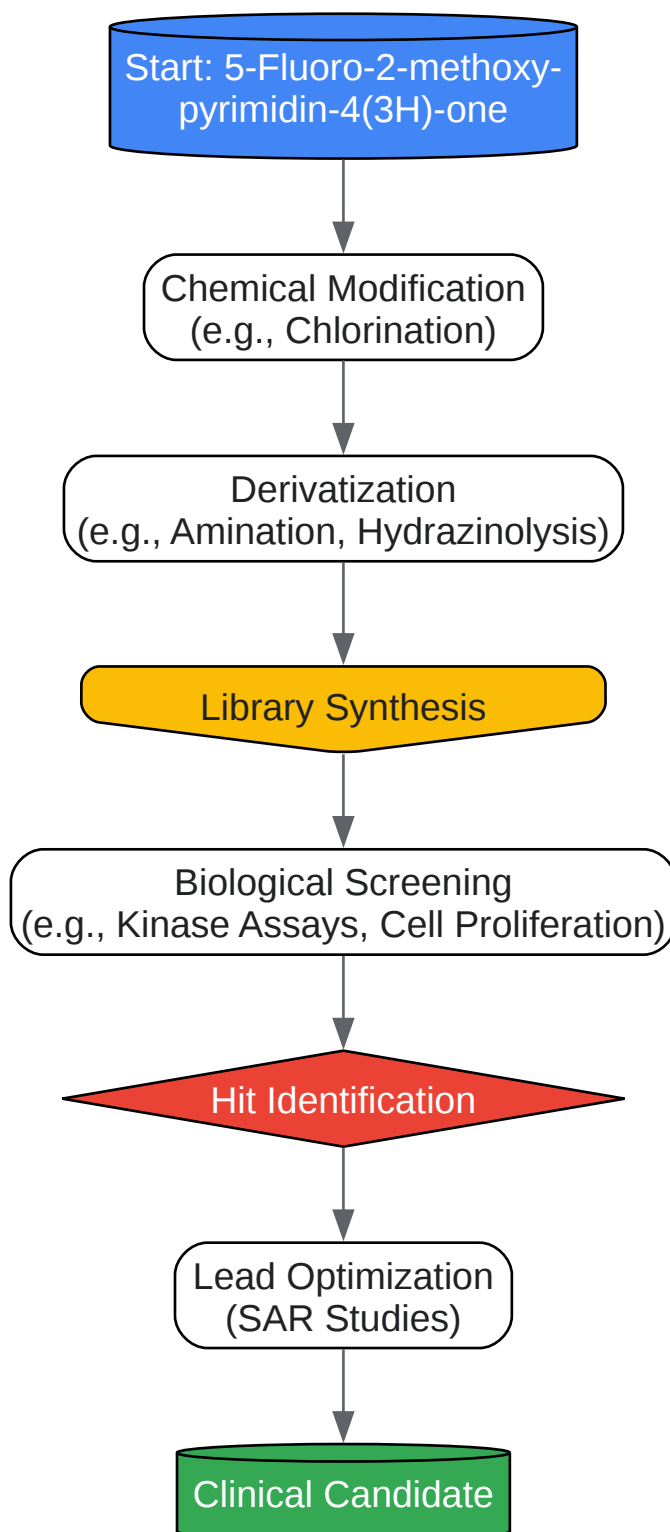
Applications in Drug Discovery

The primary value of **5-Fluoro-2-methoxypyrimidin-4(3H)-one** lies in its role as a versatile building block for synthesizing libraries of novel compounds. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, including kinase inhibitors and anti-infective agents.[10][11]

The derivatives synthesized from this precursor, such as 4-amino and 4-hydrazino-pyrimidines, are readily functionalized to create compounds targeting a wide range of biological targets. For instance, pyrimidine derivatives have been investigated as:

- EGFR Modulators: For treating non-small cell lung cancer.[10][12]
- IRAK4 Inhibitors: For autoimmune diseases.[13]
- Mnk2 Inhibitors: For novel anticancer strategies.[11]
- Antiviral and Antifungal Agents: Trifluoromethyl pyrimidine derivatives have shown promising activity against tobacco mosaic virus (TMV) and various fungi.[14]

The logical workflow for utilizing this compound in a drug discovery program is outlined below.



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Drug discovery workflow utilizing the target compound.

Conclusion

5-Fluoro-2-methoxypyrimidin-4(3H)-one is a valuable and versatile chemical intermediate. While direct biological and pharmacokinetic data for the compound itself are scarce, its importance is underscored by its frequent use in the synthesis of diverse, biologically active pyrimidine derivatives. The established protocols for its conversion into reactive intermediates make it a cornerstone for building compound libraries aimed at discovering new therapeutic agents. Future research could focus on further exploring the synthetic possibilities originating from this scaffold and conducting direct biological evaluations to uncover any intrinsic activities.

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